molecular formula C16H16ClNO3 B5763206 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B5763206
M. Wt: 305.75 g/mol
InChI Key: ZRBNYBNFRPURRR-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, also known as CEPM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CEPM belongs to the class of benzamide derivatives and has shown promising results as an anticancer agent in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to have low toxicity and good pharmacokinetic properties. In addition to its anticancer activity, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and analgesic effects. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its low toxicity and good solubility in water and organic solvents. However, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has limited stability in aqueous solutions and is sensitive to light and air. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide. One potential direction is to investigate the combination of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide with other anticancer agents to enhance its efficacy. Another direction is to explore the potential of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide as a therapy for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3-chloro-4-ethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is reported to be around 70%.

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis and inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in animal models.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-15-9-4-11(10-14(15)17)16(19)18-12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNYBNFRPURRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

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